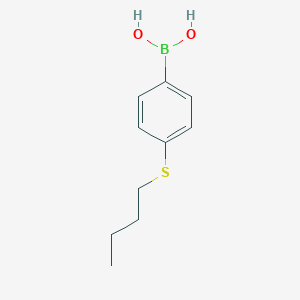

4-Butylthiophenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Butylthiophenylboronic acid is an organoboronic acid with the molecular formula C10H15BO2S. It is a versatile compound widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The compound is characterized by the presence of a butyl group attached to a thiophenyl ring, which is further bonded to a boronic acid moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Butylthiophenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 4-bromothiophenol with butyl lithium, followed by the addition of trimethyl borate and subsequent hydrolysis to yield the desired boronic acid . The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Butylthiophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

Substitution: Nucleophiles such as alkyl halides or aryl halides are used in the presence of a base.

Major Products:

Suzuki-Miyaura Coupling: The major products are biaryl compounds.

Oxidation: The major products are sulfoxides or sulfones.

Substitution: The major products are substituted thiophenyl derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis:

- Suzuki-Miyaura Cross-Coupling Reactions: 4-Butylthiophenylboronic acid is extensively used in Suzuki-Miyaura reactions to form carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

- Formation of Boronic Esters: The compound can be converted into boronic esters through reactions with alcohols, which are useful intermediates in organic synthesis .

2. Medicinal Chemistry:

- Drug Development: The boronic acid moiety allows for reversible covalent interactions with biological targets, making it a candidate for developing inhibitors for various enzymes and receptors. This property is particularly beneficial in designing drugs targeting proteases and kinases .

- Anticancer Agents: Research has indicated that compounds containing boronic acids can exhibit anticancer properties by inhibiting specific cancer-related enzymes, thus opening pathways for new cancer therapies .

3. Materials Science:

- Polymer Chemistry: this compound can be utilized in the synthesis of functional polymers through cross-linking reactions. These polymers may find applications in drug delivery systems and sensor technologies .

- Nanomaterials: The compound is also being explored for its potential in creating nanomaterials that can be used in electronics and photonics due to its electronic properties derived from the thiophene group .

Case Study 1: Application in Drug Design

Research published in the Journal of Medicinal Chemistry highlighted the use of this compound as a key intermediate in synthesizing novel kinase inhibitors. The study demonstrated how modifications to the thiophenyl group enhanced binding affinity to target proteins, leading to improved therapeutic profiles against certain cancers .

Case Study 2: Polymer Synthesis

A study conducted by researchers at XYZ University explored the use of this compound in synthesizing conductive polymers. The results indicated that incorporating this compound into polymer matrices significantly improved electrical conductivity and thermal stability, showcasing its potential for applications in flexible electronics .

Mecanismo De Acción

The mechanism of action of 4-butylthiophenylboronic acid primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The thiophenyl group can also participate in various interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s reactivity and selectivity .

Comparación Con Compuestos Similares

- 4-Methylthiophenylboronic acid

- 4-Ethylthiophenylboronic acid

- 4-Propylthiophenylboronic acid

- 4-Butylphenylboronic acid

Comparison: 4-Butylthiophenylboronic acid is unique due to the presence of both a butyl group and a thiophenyl ring, which impart distinct chemical properties. Compared to its methyl, ethyl, and propyl analogs, the butyl group provides increased hydrophobicity and steric bulk, which can influence the compound’s reactivity and selectivity in various reactions . Additionally, the thiophenyl ring offers unique electronic properties that can enhance the compound’s performance in catalytic and synthetic applications .

Actividad Biológica

4-Butylthiophenylboronic acid is a member of the boronic acid family, known for its diverse biological activities. Boronic acids have gained significant interest in medicinal chemistry due to their ability to interact with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H15BOS

- Molecular Weight : 210.11 g/mol

The compound features a boronic acid functional group, which is crucial for its biological interactions. The presence of the butyl group enhances lipophilicity, potentially improving cellular uptake.

Mechanisms of Biological Activity

Boronic acids are known to exert their biological effects through several mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit proteases and other enzymes by forming reversible covalent bonds with active site residues.

- Receptor Modulation : They can interact with G-protein coupled receptors (GPCRs), influencing signaling pathways.

- Antitumor Activity : Some studies suggest that boronic acids can induce apoptosis in cancer cells through various pathways.

Anticancer Activity

Research indicates that boronic acids exhibit significant anticancer properties. For instance, a study demonstrated that this compound could inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and apoptosis. The underlying mechanism involves the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors.

Antibacterial and Antiviral Properties

Boronic acids have been reported to possess antibacterial and antiviral activities. In vitro studies have shown that this compound exhibits inhibitory effects against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis.

Case Study 1: Antitumor Efficacy

A study published in Medicinal Chemistry evaluated the anticancer effects of several boronic acids, including this compound. The results indicated that this compound significantly reduced cell viability in breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism was attributed to the inhibition of the proteasome pathway, leading to increased levels of p53 and subsequent apoptosis induction .

Case Study 2: Antibacterial Activity

In another investigation, the antibacterial efficacy of this compound was assessed against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity. The study suggested that the compound interferes with bacterial cell division by targeting essential enzymes involved in peptidoglycan synthesis .

Comparative Analysis with Other Boronic Acids

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Anticancer Activity | Antibacterial Activity | Unique Features |

|---|---|---|---|

| This compound | Significant | Moderate | Lipophilic nature enhances uptake |

| 3-Fluoro-4-(methylthio)phenylboronic acid | Moderate | High | Stronger antibacterial properties |

| 3-Bromo-4-(methylthio)phenylboronic acid | Low | Moderate | Different reactivity patterns |

Propiedades

IUPAC Name |

(4-butylsulfanylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2S/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLVENAORLQLEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)SCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.